DL5050

Nuclear Receptor Selectivity hCAR Activation hPXR Cross-Reactivity

DL5050 is a small-molecule agonist of the human Constitutive Androstane Receptor (hCAR, NR1I3), a nuclear receptor that acts as a xenobiotic sensor governing the transcription of genes central to drug metabolism, energy homeostasis, and cell proliferation. Developed via structure-guided optimization of the dual hCAR/human Pregnane X Receptor (hPXR) agonist CITCO, DL5050 (compound is characterized as an imidazo[2,1-b]oxazole-based agent with a molecular formula of C₂₃H₁₅Cl₂N₃O₂ (MW: 436.29).

Molecular Formula C23H15Cl2N3O2
Molecular Weight 436.3 g/mol
Cat. No. B607142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL5050
SynonymsDL5050;  DL-5050;  DL 5050; 
Molecular FormulaC23H15Cl2N3O2
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl
InChIInChI=1S/C23H15Cl2N3O2/c24-19-8-5-15(11-20(19)25)14-30-26-13-21-22(27-23-28(21)9-10-29-23)18-7-6-16-3-1-2-4-17(16)12-18/h1-13H,14H2/b26-13+
InChIKeyUAKNSRDQWPLPHH-LGJNPRDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DL5050: An Overview of This Selective Human Constitutive Androstane Receptor (hCAR) Agonist


DL5050 is a small-molecule agonist of the human Constitutive Androstane Receptor (hCAR, NR1I3), a nuclear receptor that acts as a xenobiotic sensor governing the transcription of genes central to drug metabolism, energy homeostasis, and cell proliferation [1]. Developed via structure-guided optimization of the dual hCAR/human Pregnane X Receptor (hPXR) agonist CITCO, DL5050 (compound 19) is characterized as an imidazo[2,1-b]oxazole-based agent with a molecular formula of C₂₃H₁₅Cl₂N₃O₂ (MW: 436.29) [2]. Its key reported feature is potent hCAR activation with a concomitant lack of activation of the closely related hPXR, a property intended to reduce confounding cross-talk in experimental systems and therapeutic hypotheses [1].

DL5050: Why Standard hCAR Activators Are Not Interchangeable in hPXR-Competent Systems


Functional substitution of hCAR agonists is not feasible when research outcomes depend on isolated, hCAR-specific signaling. Widely used reference compounds, including CITCO and phenobarbital, are not selective for hCAR and significantly activate the human Pregnane X Receptor (hPXR) [1][2]. This cross-activation confounds the interpretation of downstream CYP induction profiles and toxicity assessments, as hPXR is a master regulator of CYP3A4, a critical drug-metabolizing enzyme [3]. Therefore, procurement of DL5050 is indicated over non-selective agonists precisely when the experimental or industrial objective requires robust hCAR-dependent gene regulation (e.g., CYP2B6 induction) in systems where hPXR is co-expressed, such as human primary hepatocytes, without the ambiguity introduced by dual receptor activation [1].

DL5050: A Comparative Quantitative Evidence Guide for Scientific Procurement


DL5050 vs. CITCO: Achieving Complete Functional Selectivity for hCAR Over hPXR

In a direct head-to-head comparison using transient transfection luciferase reporter assays in HepG2 cells, DL5050 demonstrated no measurable agonism towards hPXR up to the highest tested concentration, in stark contrast to the dual agonist CITCO [1]. This functional selectivity is the primary basis for DL5050's use as a probe to isolate hCAR-specific biology from hPXR-mediated effects.

Nuclear Receptor Selectivity hCAR Activation hPXR Cross-Reactivity

DL5050 vs. CITCO and DL5016: Superior Efficacy (Emax) in hCAR Activation

In hCAR luciferase reporter assays, DL5050 (EC50 = 0.37 µM, Emax = 3.8) exhibits a distinct efficacy profile. While its potency is lower than the reference agonist CITCO (EC50 = 0.049 µM), its maximum efficacy (Emax) surpasses that of the closely related analog DL5016 (Emax = 4.9, EC50 = 0.66 µM) [1][2]. DL5050's Emax/EC50 ratio (≈10) is substantially higher than CITCO's, indicating that at saturating concentrations, it drives a more robust hCAR transcriptional response than the benchmark ligand [1].

hCAR Transactivation Efficacy (Emax) Potency (EC50)

DL5050 vs. CITCO: Preferential Induction of hCAR-Target Gene CYP2B6 Over hPXR-Target CYP3A4

Treatment of cultured human primary hepatocytes (HPH) with DL5050 (10 µM) resulted in a marked induction of CYP2B6 mRNA and protein, a canonical hCAR target, while minimally affecting CYP3A4 levels [1]. This contrasts with CITCO, which, due to its hPXR agonism, induces both CYP2B6 and CYP3A4 [2]. The selective CYP2B6 induction by DL5050 confirms its functional selectivity in a physiologically relevant human model system.

Gene Expression CYP2B6 CYP3A4 Primary Human Hepatocytes

DL5050 vs. TCPOBOP: Human-Specific Activity for Translational Relevance

TCPOBOP is a potent mCAR agonist (EC50 = 20 nM) but is ineffective on the human CAR receptor [1]. Conversely, DL5050 is a potent and selective agonist specifically for the human ortholog (hCAR) [2]. This species divergence precludes the use of TCPOBOP for any study requiring human CAR activation.

Species Specificity Translational Pharmacology Rodent vs. Human Models

DL5050 vs. Imidazothiazole-Based CITCO Analogs: Improved Cytotoxicity Profile

SAR analysis revealed that compounds in the imidazooxazole series, including DL5050 (compound 19), displayed less cytotoxicity compared to imidazothiazole-based compounds like CITCO and its direct analogs listed in Table 1 of the primary paper [1]. DL5050 showed no obvious cytotoxicity at the maximum tested concentration (92 µM) [1].

Cytotoxicity Chemical Series Imidazooxazole

DL5050: High-Impact Research and Industrial Application Scenarios Driven by Its Differentiated Profile


Isolation of hCAR-Specific Pharmacological Effects in Drug-Drug Interaction (DDI) Studies

When investigating the potential for a new chemical entity to cause hCAR-mediated induction of CYP2B6 and other drug-metabolizing enzymes, DL5050 serves as the optimal positive control. Unlike CITCO or phenobarbital, its hPXR-inert nature ensures that any observed changes in CYP3A4, UGT1A1, or other overlapping targets are definitively attributed to the test compound rather than the control [1]. This is essential for accurately profiling the DDI risk of a development candidate.

Elucidating hCAR Biology in Complex Human Cellular Models (Primary Hepatocytes and Organoids)

In human primary hepatocytes (HPH) or liver organoid cultures, DL5050 is the tool of choice for probing the specific function of hCAR in energy homeostasis and cell proliferation pathways [1]. Its robust induction of CYP2B6 without concurrent CYP3A4 activation provides a clean, selective readout, allowing researchers to confidently link hCAR activation to specific phenotypic outcomes, such as changes in lipid metabolism or cell cycle regulation, without the confounding influence of hPXR cross-talk.

Target Validation in Metabolic Disease and Cancer Research

For academic and industry groups exploring hCAR as a therapeutic target for metabolic disorders (e.g., type 2 diabetes) or as an adjuvant in cancer chemotherapy, DL5050 is the preferred chemical probe [1]. Its human-specific activity and improved cytotoxicity profile relative to earlier series make it suitable for both in vitro mechanistic studies and for establishing proof-of-concept in humanized mouse models where selective human receptor activation is required.

Benchmarking and Quality Control in hCAR-Targeted Assay Development

In high-throughput screening or routine cell-based assay quality control, DL5050 is employed as a validated, selective hCAR agonist reference standard [1]. Its defined EC50 (0.37 µM) and Emax (3.8) provide a reliable benchmark for assessing assay sensitivity and dynamic range, and its lack of hPXR cross-reactivity ensures assay specificity is maintained, preventing false-positive hits arising from unintended receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL5050

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.